molecular formula C6H8Cl3FN2 B13459474 (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride

Cat. No.: B13459474
M. Wt: 233.5 g/mol
InChI Key: ORBOWBIEOSQCPX-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H8Cl3FN2 It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride typically involves the reaction of 3-chloro-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)hydrazine hydrochloride
  • (3,5-Difluorophenyl)hydrazine hydrochloride
  • (3-Fluorophenyl)hydrazine hydrochloride

Uniqueness

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H8Cl3FN2

Molecular Weight

233.5 g/mol

IUPAC Name

(3-chloro-5-fluorophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H6ClFN2.2ClH/c7-4-1-5(8)3-6(2-4)10-9;;/h1-3,10H,9H2;2*1H

InChI Key

ORBOWBIEOSQCPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)NN.Cl.Cl

Origin of Product

United States

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